molecular formula C11H12O2 B8662450 3,4-Dimethylcinnamic acid

3,4-Dimethylcinnamic acid

Cat. No.: B8662450
M. Wt: 176.21 g/mol
InChI Key: FUVFAUBWEXSLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylcinnamic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylcinnamic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylcinnamic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation to form the corresponding saturated acid using catalysts like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: this compound can be oxidized to form 3,4-dimethylbenzoic acid.

    Reduction: Hydrogenation yields 3-(3,4-Dimethyl-phenyl)-propionic acid.

    Substitution: Nitration produces 3-(3,4-Dimethyl-phenyl)-2-nitroacrylic acid.

Scientific Research Applications

3,4-Dimethylcinnamic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its reactive acrylic acid moiety.

Mechanism of Action

The mechanism by which 3,4-Dimethylcinnamic acid exerts its effects involves interactions with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenylacetic acid
  • 3,4-Dimethylphenylpropionic acid
  • 3,4-Dimethylphenylboronic acid

Uniqueness

3,4-Dimethylcinnamic acid is unique due to its combination of a phenyl ring with two methyl groups and an acrylic acid moiety

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)

InChI Key

FUVFAUBWEXSLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3,4-dimethylbenzaldehyde (15.000 g; 111.793 mmol) and malonic acid (22.103 g; 212.410 mmol) in pyridine (85 ml) was heated to 50° C., under nitrogen. Then piperidine (8.5 ml; 86.079 mmol) was added dropwise (over 5 minutes) and the resulting suspension was heated to 75° C. for 2 h. The reaction mixture was cooled to 0° C., and poured into an ice-cooled solution of concentrated hydrochloric acid (12 N; 96 ml) in water (1200 ml). The precipitated colorless product was filtered off, and washed with water (3×100 ml). Remaining water was evaporated under reduced pressure, then under HV to give the dried product 3-(3,4-dimethyl-phenyl)-acrylic acid as a colorless solid (19.230 g; 98%). LC-MS: tR=0.88 min; [M+H]+: no ionisation.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.103 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
96 mL
Type
reactant
Reaction Step Four
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

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